molecular formula C14H15NO2 B2687509 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one CAS No. 2138163-35-4

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one

Cat. No.: B2687509
CAS No.: 2138163-35-4
M. Wt: 229.279
InChI Key: SAXAPNAXCLUOOD-UHFFFAOYSA-N
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Description

7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one: is a spirocyclic compound characterized by a unique structure that includes a benzyl group, an oxa-azaspiro ring system, and an enone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one typically involves the reaction of a suitable benzyl halide with a spirocyclic precursor under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The enone functionality in 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in disease pathways.

Medicine: Research has explored the use of this compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry: In materials science, this compound is investigated for its potential use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one exerts its effects is primarily through its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The enone functionality is often involved in Michael addition reactions, which can modify biological molecules and affect their function.

Comparison with Similar Compounds

  • 7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione hydrochloride
  • 7-Benzyl-1-oxa-7-azaspiro[4.4]nonane

Uniqueness: 7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one is unique due to its enone functionality, which imparts distinct reactivity compared to similar spirocyclic compounds. This makes it particularly valuable in synthetic chemistry for the development of new molecules with diverse biological activities.

Properties

IUPAC Name

7-benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-6-9-17-14(13)7-8-15(11-14)10-12-4-2-1-3-5-12/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXAPNAXCLUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C(=O)C=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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